molecular formula C17H13ClN6O2S2 B2387395 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 921908-78-3

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2387395
CAS RN: 921908-78-3
M. Wt: 432.9
InChI Key: VDVZCLIRZPNINY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system. It also contains a thioacetamide group and a 4-methylthiazol-2-yl group .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of this compound is not specified, it is known that certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising cytotoxicity against tested cancer cell lines . One such compound, CBS-1, successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells .

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as an anticancer agent, given the promising results shown by related compounds . More research could also be done to elucidate its exact mechanism of action and to optimize its synthesis.

properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2S2/c1-9-7-27-16(20-9)21-13(25)8-28-17-22-14-12(15(26)23-17)6-19-24(14)11-4-2-3-10(18)5-11/h2-7H,8H2,1H3,(H,20,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVZCLIRZPNINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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